2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-4-pyridinylacetamide
Description
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the condensation of appropriate precursors, such as hydrazine derivatives and keto compounds, under specific conditions to form the desired pyridazinone core. A notable method includes the reaction of N-(2'-pyridinyl)benzoylacetamide with nitrosobenzenes, leading to fused pyrido[1,2-a][1,3,5]triazine-2-ones, indicating the versatility of pyridinyl acetamide precursors in synthesizing complex pyridazinone structures (Zaleska et al., 2004).
Molecular Structure Analysis
Pyridazinone derivatives exhibit diverse molecular structures, which can significantly influence their chemical and biological properties. For instance, the crystal and molecular structures of related compounds, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been characterized by X-ray diffraction and quantum chemical DFT analysis, providing insights into their conformation and intramolecular interactions (Kucharska et al., 2013).
Chemical Reactions and Properties
Pyridazinones can undergo various chemical reactions, including cyclization, halogenation, and coupling reactions, to yield structurally diverse derivatives with potential biological activities. For example, the intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides leads to 3-phenyl-2(1H)-pyridones, showcasing the reactivity of pyridazinone derivatives (Goncharov et al., 2015).
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(19-14-8-10-18-11-9-14)12-21-17(23)7-6-15(20-21)13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFFMZCFMBIXQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.